molecular formula C11H24N2O B7986496 2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol

Cat. No.: B7986496
M. Wt: 200.32 g/mol
InChI Key: OJEXMPXWAAGCRO-LLVKDONJSA-N
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Description

2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol is a chemical compound with the molecular formula C11H24N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol typically involves the reaction of piperidine derivatives with isopropylamine and ethanol under controlled conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and reduction reactions, utilizing advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol include other piperidine derivatives such as:

Uniqueness

What sets 2-[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-ethanol apart from similar compounds is its specific structural configuration and the presence of the ethanol moiety. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)13(7-8-14)11-5-4-6-12(3)9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEXMPXWAAGCRO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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